Marimastat

Catalog No.
S548284
CAS No.
154039-60-8
M.F
C15H29N3O5
M. Wt
331.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marimastat

CAS Number

154039-60-8

Product Name

Marimastat

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

InChI

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1

InChI Key

OCSMOTCMPXTDND-OUAUKWLOSA-N

SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C

Solubility

3.38e+00 g/L

Synonyms

BB-2516; BB2516; BB 2516; TA-2516; TA2516; TA 2516; Marimastat.

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C

Description

The exact mass of the compound Marimastat is 331.21072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719333. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Marimastat is a small molecule inhibitor that targets a group of enzymes called matrix metalloproteinases (MMPs) []. MMPs play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis (blood vessel formation) []. Due to their involvement in these processes, researchers have investigated the potential of Marimastat to treat various diseases.

Anticancer Properties

One of the primary areas of research for Marimastat has been its potential as an anticancer agent. MMPs are involved in tumor invasion and metastasis by breaking down the extracellular matrix, a network of proteins and sugars that provides structural support to tissues []. By inhibiting MMP activity, Marimastat could theoretically impede cancer progression. While preclinical studies showed promise [], clinical trials for various cancers yielded disappointing results [].

Antiepileptic Effects

Recent research has explored the potential of Marimastat for treating epilepsy. Epilepsy is a neurological disorder characterized by recurrent seizures. Studies suggest that MMP-9, a specific type of MMP, contributes to pathological changes in the brain associated with epilepsy []. In animal models, Marimastat was shown to decrease seizure frequency and duration, suggesting a possible therapeutic role []. However, further research is needed to determine its effectiveness and safety in humans with epilepsy.

Marimastat is a synthetic compound classified as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), which are a group of enzymes involved in the degradation of the extracellular matrix. The chemical formula for Marimastat is C15H29N3O5, with a molecular weight of approximately 331.41 g/mol. This compound mimics the peptide structure of natural MMP substrates, allowing it to bind effectively to MMPs and inhibit their activity, thereby preventing processes such as tumor invasion and metastasis .

Marimastat acts as an inhibitor of matrix metalloproteinases (MMPs) []. It achieves this effect through a two-pronged approach:

  • Zinc Chelation: The hydroxamate group in Marimastat's structure chelates the zinc ion (Zn²⁺) present in the active site of MMPs []. This zinc ion is essential for the enzyme's catalytic activity []. By binding to the zinc, Marimastat prevents the MMP from properly binding to and degrading its substrate, the ECM [].
  • Substrate Mimicry: The N-terminal tail of Marimastat resembles the natural substrates of MMPs []. This allows Marimastat to compete with these substrates for binding to the enzyme's active site. Once bound, Marimastat occupies the catalytic site and hinders the MMP's ability to perform its degradative function [].

By inhibiting MMP activity, Marimastat disrupts the degradation of the ECM. The ECM plays a crucial role in tumor progression, providing structural support for tumors and facilitating their invasion and metastasis []. Therefore, Marimastat aimed to impede these processes by preserving the integrity of the ECM.

Marimastat acts primarily by binding to the active site of matrix metalloproteinases through a hydroxamate structure that covalently interacts with the zinc ion present in the enzyme's catalytic domain. This binding prevents the proteolytic cleavage of various substrates, including components of the extracellular matrix such as collagen and fibronectin. The inhibition of MMP activity leads to reduced tumor cell migration and angiogenesis, which are critical processes in cancer progression .

Marimastat has demonstrated significant biological activity in various preclinical studies. It exhibits IC50 values ranging from 3 to 13 nM for different MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14 . In vivo studies have shown that Marimastat can reduce the size and number of metastatic foci in models of lung and breast cancer. Additionally, it has been found to inhibit tumor invasion in glioma cell lines and reduce cell proliferation at concentrations as low as 10 µM .

The synthesis of Marimastat involves several steps that typically include the formation of key intermediates through reactions such as Ugi reactions or other multi-component synthesis methods. These approaches allow for the efficient assembly of the compound's complex structure while minimizing by-products. For instance, one reported method includes a five-component synthesis that streamlines the production of Marimastat analogues .

Marimastat has primarily been investigated for its potential use in cancer therapy due to its ability to inhibit metastasis and angiogenesis. Clinical trials have explored its effectiveness in treating various cancers, including pancreatic and gastric cancers. Additionally, research has indicated potential applications in neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neuroinflammation .

Studies have indicated that Marimastat interacts with several biological pathways beyond MMP inhibition. For instance, it has been shown to inhibit tumor necrosis factor alpha convertase (TACE), which plays a role in inflammatory responses . Furthermore, Marimastat has been found to prevent glutamate-induced cleavage of nectin-3 in neuronal cultures, suggesting its potential utility in treating conditions associated with excitotoxicity and seizures .

Several compounds share structural or functional similarities with Marimastat, particularly other matrix metalloproteinase inhibitors. Notable examples include:

Compound NameChemical FormulaKey Features
BatimastatC16H24N4O5Selective MMP inhibitor; used in cancer therapy
IlomastatC17H22N4O5Inhibits multiple MMPs; investigated for fibrosis
SB-3CTC15H14N2O2Non-covalent MMP inhibitor; used in cancer research

Uniqueness of Marimastat: While many MMP inhibitors exist, Marimastat is distinguished by its broad-spectrum activity against multiple MMPs and its specific structural features that allow for effective binding and inhibition. Its ability to penetrate biological barriers like the blood-brain barrier also sets it apart from many other compounds in this class .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

331.21072103 g/mol

Monoisotopic Mass

331.21072103 g/mol

Heavy Atom Count

23

LogP

0.4
0.4

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D5EQV23TDS

Drug Indication

For the treatment of various cancers

Pharmacology

Used in the treatment of cancer, it is an angiogenesis and metastasis inhibitor. As an angiogenesis inhibitor it limits the growth and production of blood vessels. As an antimetatstatic agent it prevents malignant cells from breaching the basement membranes.
Marimastat is an orally-active synthetic hydroxamate with potential antineoplastic activity. Marimastat covalently binds to the zinc(II) ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. This agent may also inhibit tumor necrosis factor-alpha converting enzyme (TACE), an enzyme involved in tumor necrosis factor alpha (TNF-alpha) production that may play a role in some malignancies as well as in the development of arthritis and sepsis. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

154039-60-8

Wikipedia

Marimastat

Dates

Modify: 2023-08-15
1: Underwood C, Collins SN, van Eps AW, Mills PC, Allavena RE, Bailey SR, Medina Torres CE, Meizler A, Pollitt CC. Intraosseous infusion of the distal phalanx compared to systemic intravenous infusion for marimastat delivery to equine lamellar tissue. Vet J. 2015 May 19. pii: S1090-0233(15)00216-6. doi: 10.1016/j.tvjl.2015.05.010. [Epub ahead of print] PubMed PMID: 26073286.
2: Underwood C, Collins SN, Mills PC, Van Eps AW, Allavena RE, Medina Torres CE, Pollitt CC. Regional intravenous limb perfusion compared to systemic intravenous administration for marimastat delivery to equine lamellar tissue. J Vet Pharmacol Ther. 2015 Aug;38(4):392-9. doi: 10.1111/jvp.12198. Epub 2015 Jan 30. PubMed PMID: 25641095.
3: Yu M, Lim NH, Ellis S, Nagase H, Triccas JA, Rutledge PJ, Todd MH. Incorporation of Bulky and Cationic Cyclam-Triazole Moieties into Marimastat Can Generate Potent MMP Inhibitory Activity without Inducing Cytotoxicity. ChemistryOpen. 2013 Jun;2(3):99-105. doi: 10.1002/open.201300014. Epub 2013 Jun 12. PubMed PMID: 24551546; PubMed Central PMCID: PMC3703814.
4: Sinno M, Biagioni S, Ajmone-Cat MA, Pafumi I, Caramanica P, Medda V, Tonti G, Minghetti L, Mannello F, Cacci E. The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. Stem Cells Dev. 2013 Feb 1;22(3):345-58. doi: 10.1089/scd.2012.0299. Epub 2012 Dec 7. PubMed PMID: 23098139.
5: Lenger J, Kaschani F, Lenz T, Dalhoff C, Villamor JG, Köster H, Sewald N, van der Hoorn RA. Labeling and enrichment of Arabidopsis thaliana matrix metalloproteases using an active-site directed, marimastat-based photoreactive probe. Bioorg Med Chem. 2012 Jan 15;20(2):592-6. doi: 10.1016/j.bmc.2011.06.068. Epub 2011 Jun 29. PubMed PMID: 21775155.
6: auf dem Keller U, Bellac CL, Li Y, Lou Y, Lange PF, Ting R, Harwig C, Kappelhoff R, Dedhar S, Adam MJ, Ruth TJ, Bénard F, Perrin DM, Overall CM. Novel matrix metalloproteinase inhibitor [18F]marimastat-aryltrifluoroborate as a probe for in vivo positron emission tomography imaging in cancer. Cancer Res. 2010 Oct 1;70(19):7562-9. doi: 10.1158/0008-5472.CAN-10-1584. Epub 2010 Aug 20. PubMed PMID: 20729277.
7: van Wijngaarden J, Snoeks TJ, van Beek E, Bloys H, Kaijzel EL, van Hinsbergh VW, Löwik CW. An in vitro model that can distinguish between effects on angiogenesis and on established vasculature: actions of TNP-470, marimastat and the tubulin-binding agent Ang-510. Biochem Biophys Res Commun. 2010 Jan 8;391(2):1161-5. doi: 10.1016/j.bbrc.2009.11.097. Epub 2009 Dec 14. PubMed PMID: 20004648.
8: Skipper JB, McNally LR, Rosenthal EL, Wang W, Buchsbaum DJ. In vivo efficacy of marimastat and chemoradiation in head and neck cancer xenografts. ORL J Otorhinolaryngol Relat Spec. 2009;71(1):1-5. doi: 10.1159/000163217. Epub 2008 Oct 16. PubMed PMID: 18931526; PubMed Central PMCID: PMC2700630.
9: Nénan S, Lagente V, Planquois JM, Hitier S, Berna P, Bertrand CP, Boichot E. Metalloelastase (MMP-12) induced inflammatory response in mice airways: effects of dexamethasone, rolipram and marimastat. Eur J Pharmacol. 2007 Mar 15;559(1):75-81. Epub 2006 Dec 12. PubMed PMID: 17234180.
10: Failes TW, Hambley TW. Towards bioreductively activated prodrugs: Fe(III) complexes of hydroxamic acids and the MMP inhibitor marimastat. J Inorg Biochem. 2007 Mar;101(3):396-403. Epub 2006 Nov 15. PubMed PMID: 17197030.
11: Failes TW, Cullinane C, Diakos CI, Yamamoto N, Lyons JG, Hambley TW. Studies of a cobalt(III) complex of the MMP inhibitor marimastat: a potential hypoxia-activated prodrug. Chemistry. 2007;13(10):2974-82. PubMed PMID: 17171733.
12: Groves MD, Puduvalli VK, Conrad CA, Gilbert MR, Yung WK, Jaeckle K, Liu V, Hess KR, Aldape KD, Levin VA. Phase II trial of temozolomide plus marimastat for recurrent anaplastic gliomas: a relationship among efficacy, joint toxicity and anticonvulsant status. J Neurooncol. 2006 Oct;80(1):83-90. Epub 2006 Apr 25. PubMed PMID: 16639492.
13: Levin VA, Phuphanich S, Yung WK, Forsyth PA, Maestro RD, Perry JR, Fuller GN, Baillet M. Randomized, double-blind, placebo-controlled trial of marimastat in glioblastoma multiforme patients following surgery and irradiation. J Neurooncol. 2006 Jul;78(3):295-302. Epub 2006 Apr 25. PubMed PMID: 16636750.
14: Zucker S, Wang M, Sparano JA, Gradishar WJ, Ingle JN, Davidson NE; Eastern Cooperative Oncology Group. Plasma matrix metalloproteinases 7 and 9 in patients with metastatic breast cancer treated with marimastat or placebo: Eastern Cooperative Oncology Group trial E2196. Clin Breast Cancer. 2006 Feb;6(6):525-9. PubMed PMID: 16595036.
15: Rosenbaum E, Zahurak M, Sinibaldi V, Carducci MA, Pili R, Laufer M, DeWeese TL, Eisenberger MA. Marimastat in the treatment of patients with biochemically relapsed prostate cancer: a prospective randomized, double-blind, phase I/II trial. Clin Cancer Res. 2005 Jun 15;11(12):4437-43. PubMed PMID: 15958628.
16: Bruce C, Thomas PS. The effect of marimastat, a metalloprotease inhibitor, on allergen-induced asthmatic hyper-reactivity. Toxicol Appl Pharmacol. 2005 Jun 1;205(2):126-32. PubMed PMID: 15893540.
17: Goffin JR, Anderson IC, Supko JG, Eder JP Jr, Shapiro GI, Lynch TJ, Shipp M, Johnson BE, Skarin AT. Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2005 May 1;11(9):3417-24. PubMed PMID: 15867243.
18: Sparano JA, Bernardo P, Stephenson P, Gradishar WJ, Ingle JN, Zucker S, Davidson NE. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196. J Clin Oncol. 2004 Dec 1;22(23):4683-90. Erratum in: J Clin Oncol. 2005 Jan 1;23(1):248. PubMed PMID: 15570070.
19: Jones PH, Christodoulos K, Dobbs N, Thavasu P, Balkwill F, Blann AD, Caine GJ, Kumar S, Kakkar AJ, Gompertz N, Talbot DC, Ganesan TS, Harris AL. Combination antiangiogenesis therapy with marimastat, captopril and fragmin in patients with advanced cancer. Br J Cancer. 2004 Jul 5;91(1):30-6. PubMed PMID: 15162145; PubMed Central PMCID: PMC2364746.
20: Jenssen K, Sewald K, Sewald N. Synthesis of marimastat and a marimastat conjugate for affinity chromatography and surface plasmon resonance studies. Bioconjug Chem. 2004 May-Jun;15(3):594-600. PubMed PMID: 15149188.

Explore Compound Types